molecular formula C36H39Br4NO6 B056516 5-(N-Hexadecanoyl)aminoeosin CAS No. 114586-25-3

5-(N-Hexadecanoyl)aminoeosin

Cat. No. B056516
M. Wt: 901.3 g/mol
InChI Key: TVDLMLYZIDNGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-Hexadecanoyl)aminoeosin is a fluorescent dye used in scientific research for various applications. It is also known as HAE or hexadecanoyl amino eosin. This molecule is a derivative of eosin, a red dye, and contains a hexadecanoyl group, which is a 16-carbon fatty acid chain. The addition of this fatty acid chain enhances the lipophilicity of the molecule, making it useful for various biological applications.

Mechanism Of Action

The mechanism of action of 5-(N-Hexadecanoyl)aminoeosin involves its ability to bind to lipids and proteins in biological membranes. The fatty acid chain of HAE allows it to insert into the hydrophobic region of the membrane, while the eosin moiety provides fluorescence. The fluorescence of HAE is sensitive to changes in the local environment, such as changes in pH, polarity, and viscosity.

Biochemical And Physiological Effects

5-(N-Hexadecanoyl)aminoeosin has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-cytotoxic molecule that is widely used in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(N-Hexadecanoyl)aminoeosin in lab experiments is its high sensitivity and specificity for labeling lipids and proteins in biological membranes. It is also useful for live-cell imaging, allowing researchers to study the dynamics of biomolecules in real-time. However, one limitation of HAE is its limited solubility in aqueous solutions, which can affect its labeling efficiency.

Future Directions

There are several future directions for the use of 5-(N-Hexadecanoyl)aminoeosin in scientific research. One direction is the development of new derivatives of HAE with improved solubility and labeling efficiency. Another direction is the use of HAE in combination with other fluorescent probes to study complex biological processes, such as signal transduction and membrane fusion. Finally, the use of HAE in high-throughput screening assays for drug discovery is also a promising future direction.

Synthesis Methods

The synthesis of 5-(N-Hexadecanoyl)aminoeosin involves the reaction of eosin with hexadecanoic acid and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a catalyst. The reaction takes place in anhydrous dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography to obtain pure HAE.

Scientific Research Applications

5-(N-Hexadecanoyl)aminoeosin is widely used in scientific research as a fluorescent probe to study the behavior of lipids and proteins in biological membranes. It is also used to study the structure and function of various biomolecules, including enzymes, receptors, and ion channels. HAE is useful for labeling lipids and proteins in live cells, allowing researchers to study their localization and dynamics in real-time.

properties

CAS RN

114586-25-3

Product Name

5-(N-Hexadecanoyl)aminoeosin

Molecular Formula

C36H39Br4NO6

Molecular Weight

901.3 g/mol

IUPAC Name

N-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide

InChI

InChI=1S/C36H39Br4NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(42)41-21-16-17-23-22(18-21)35(45)47-36(23)24-19-26(37)31(43)29(39)33(24)46-34-25(36)20-27(38)32(44)30(34)40/h16-20,43-44H,2-15H2,1H3,(H,41,42)

InChI Key

TVDLMLYZIDNGFM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O

Other CAS RN

114586-25-3

synonyms

5-(N-hexadecanoyl)aminoeosin

Origin of Product

United States

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